Product packaging for sodium (E)-3-oxo-3-phenylprop-1-en-1-olate(Cat. No.:CAS No. 42731-39-5)

sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Cat. No.: B6142209
CAS No.: 42731-39-5
M. Wt: 170.14 g/mol
InChI Key: PEVYPQDPWKPGJN-UHDJGPCESA-M
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Description

Foundational Principles of Enolate Anions and their Resonance Structures in Organic Chemistry

Enolates are organic anions formed by the deprotonation of a carbonyl compound at the alpha-carbon (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.comwikipedia.org The acidity of these α-hydrogens is significantly greater than that of hydrogens in alkanes, a property directly attributable to the stability of the resulting conjugate base, the enolate. libretexts.org

The stability of an enolate anion arises from the delocalization of its negative charge through resonance. masterorganicchemistry.com The electron pair on the alpha-carbon can be moved to form a carbon-carbon double bond, which in turn pushes the pi electrons of the carbonyl bond onto the highly electronegative oxygen atom. youtube.comyoutube.com This creates two primary resonance contributors: a carbanion form, with the negative charge on the carbon, and an oxyanion form, with the charge on the oxygen. libretexts.orgyoutube.com

Figure 1: Resonance structures of a generic enolate ion, showing the delocalization of the negative charge between the α-carbon and the oxygen atom.

Elucidation of β-Diketone Enolates within the Broader Scope of Carbonyl Chemistry

Within the family of carbonyl compounds, β-dicarbonyl compounds—those having two carbonyl groups separated by a single carbon atom—occupy a special position. The hydrogen atoms on this central carbon are exceptionally acidic, with typical pKa values in the range of 9-11, compared to pKa values of 19-21 for typical ketones. libretexts.orguobabylon.edu.iq

Because of their stability and ease of formation, β-diketone enolates are excellent nucleophiles. nih.gov They are widely employed in organic synthesis for forming new carbon-carbon bonds. A classic example is the Michael addition, a conjugate addition reaction where the enolate adds to an α,β-unsaturated carbonyl compound. rsc.org The compound sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is the sodium salt of the enol form of benzoylacetaldehyde (B102924), a β-dicarbonyl system, and thus shares this characteristic high stability and nucleophilic potential.

Comparison of Acidity for Various Carbonyl Compounds
Compound TypeApproximate pKaReason for Acidity
Alkane~50Very low acidity; sp³ C-H bond. libretexts.org
Ketone (e.g., Acetone)~19-21Enolate stabilized by one carbonyl group. libretexts.org
Aldehyde (e.g., Acetaldehyde)~16-18Enolate stabilized by one carbonyl group. libretexts.org
β-Diketone (e.g., Acetylacetone)~9Enolate stabilized by two carbonyl groups, extensive resonance. libretexts.orguobabylon.edu.iq

Historical Context and Evolution of Research on Stable Enolate Systems

The concept of enolates and their reactivity, while now a textbook principle, evolved over many decades of research. The intellectual groundwork was laid in the late 19th century with the discovery of base-catalyzed condensation reactions. The Claisen-Schmidt condensation, first reported in the 1880s, involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. numberanalytics.com This reaction inherently proceeds through the formation of a ketone enolate, which then acts as the nucleophile. numberanalytics.comvedantu.com

In the early 20th century, chemists such as Arthur Lapworth and Christopher Ingold made seminal contributions to the understanding of reaction mechanisms, including those involving enolates. numberanalytics.com Their work helped to elucidate the process of enolate formation and establish its role as a key reactive intermediate. numberanalytics.com Over time, the focus expanded from transiently generated intermediates to the synthesis and isolation of stable enolate systems, allowing for more controlled and predictable reactions. The development of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) further revolutionized the field, enabling the quantitative formation of specific enolates. wikipedia.org

Rationale for the Academic Investigation of this compound: Addressing Gaps in Current Knowledge and Pushing Research Frontiers

This compound is the sodium salt of the enol tautomer of benzoylacetaldehyde. Its structure is directly related to the intermediates formed during the Claisen-Schmidt condensation, a reaction of paramount importance for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones). numberanalytics.comacs.org Chalcones are not merely synthetic curiosities; they are a significant class of natural products and synthetic compounds that exhibit a vast spectrum of biological activities. mdpi.comnih.govrsc.orgjetir.org

The academic investigation of a well-defined, stable enolate like this compound is therefore highly valuable. It allows researchers to:

Study Reaction Mechanisms: By using a pre-formed, characterized enolate, chemists can dissect the subsequent steps of complex reactions, such as aldol (B89426) and Claisen-Schmidt condensations, with greater precision.

Control Reactivity: Understanding the properties of an isolated enolate helps in developing strategies to control the regioselectivity and stereoselectivity of its reactions.

Bridge a Knowledge Gap: It provides a tangible link between the theoretical concept of a transient enolate intermediate and a storable, usable chemical reagent.

Investigating this specific compound helps to refine our fundamental understanding of C-C bond formation and provides a platform for designing more efficient and selective synthetic methodologies, pushing the frontiers of what is possible in organic synthesis.

Properties of this compound and Related Compounds
PropertyThis compound(E)-3-hydroxy-1-phenylprop-2-en-1-one (Parent Enol)
Molecular FormulaC₉H₇NaO₂C₉H₈O₂ uni.lu
SMILESC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]C1=CC=C(C=C1)C(=O)/C=C/O uni.lu
InChIKeyKZHCVYMQWVJNEY-VOTSOKGWSA-MKZHCVYMQWVJNEY-VOTSOKGWSA-N uni.lu
Monoisotopic Mass169.03437 Da148.05243 Da uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NaO2 B6142209 sodium (E)-3-oxo-3-phenylprop-1-en-1-olate CAS No. 42731-39-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-3-oxo-3-phenylprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYPQDPWKPGJN-UHDJGPCESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13567-16-3
Record name 2-Propen-1-one, 3-hydroxy-1-phenyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013567163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies and Precursor Chemical Transformations

Strategic Approaches to the Synthesis of β-Diketones and their Enolizable Precursors

The synthesis of β-diketones and their precursors is a cornerstone of organic chemistry, providing essential building blocks for a wide array of more complex molecules. A variety of strategic approaches have been developed over the years, ranging from classic condensation reactions to more modern catalytic methods.

One of the most traditional and widely employed methods is the Claisen condensation . This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone. wikipedia.org For aromatic β-diketones, this often involves the reaction of an acetophenone (B1666503) with an ester of benzoic acid. tcd.ie

Beyond the classical Claisen condensation, other strategies have emerged. These include the acylation of β-alkylketones with acid chlorides in the presence of a base like pyridine (B92270) or triethylamine, and the aldol (B89426) condensation of aldehydes or β-alkyl ketones to form a 3-hydroxy ketone, which is then oxidized to the desired β-diketone. tcd.ie More recent advancements have focused on developing more efficient and environmentally friendly catalysts and reaction conditions.

Detailed Synthetic Pathways for 3-oxo-3-phenylprop-1-en-1-ol

The direct precursor to the target sodium salt is 3-oxo-3-phenylprop-1-en-1-ol. This compound is a tautomer of benzoylacetone (B1666692) and is commonly synthesized via a base-catalyzed condensation reaction.

The most prominent method for synthesizing 3-oxo-3-phenylprop-1-en-1-ol is the Claisen-Schmidt condensation , a variation of the Claisen condensation. This reaction involves the condensation of an aromatic aldehyde, in this case, benzaldehyde (B42025), with a ketone possessing an α-hydrogen, such as acetophenone. wikipedia.org The reaction is typically carried out in the presence of a base. researchgate.net This reaction is a type of crossed aldol condensation. wikipedia.org

The fundamental mechanism involves the deprotonation of the α-carbon of the ketone by the base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, which in this case is the enol form, 3-oxo-3-phenylprop-1-en-1-ol. magritek.com

A similar approach involves the condensation of ethyl benzoate (B1203000) with acetophenone to produce dibenzoylmethane, a close structural analog. researchgate.net

The efficiency of the Claisen-Schmidt condensation for producing 3-oxo-3-phenylprop-1-en-1-ol is highly dependent on the reaction conditions. Researchers have explored various parameters to optimize the yield and purity of the product.

Catalyst and Base Selection: A variety of bases can be used to catalyze the reaction, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being common choices. acs.org Studies have shown that the molar ratio of the base to the reactants can significantly impact the yield. For instance, in some solvent-free systems, 20 mol% of solid NaOH has been found to be effective. nih.gov The choice of base can also influence the reaction rate and selectivity. researchgate.net

Solvent System: The reaction is often carried out in an alcohol solvent, such as ethanol (B145695) or methanol. acs.org However, solvent-free conditions, often employing a grinding technique, have also been reported to give high yields of α,α'-bis-(substituted-benzylidene)cycloalkanones, a related class of compounds. nih.gov The choice of solvent can affect the activity and selectivity of the catalyst in heterogeneous catalysis. researchgate.net

Temperature: The reaction temperature is another critical parameter. Studies on the Claisen-Schmidt condensation of acetophenone and benzaldehyde have shown that varying the temperature can lead to product yields ranging from 80% to 98%. researchgate.net

Below is a table summarizing the optimization of the Claisen-Schmidt condensation of acetophenone and benzaldehyde under different catalytic conditions.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Nano-structured MgO-Solvent-free15076-98 researchgate.net
Solid NaOHNaOHSolvent-freeRoom Temp.96-98 nih.gov
CTABNaOHWaterRoom Temp.High acs.org
-KOHEthanol-- acs.org
HAlMSN-Solvent-freeLowExcellent rsc.org

Specific Preparative Methods for Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

The final step in the synthesis is the formation of the sodium salt of the enol precursor. This is typically achieved through a deprotonation reaction followed by isolation of the salt.

To form the sodium enolate, the acidic proton of the enol group in 3-oxo-3-phenylprop-1-en-1-ol must be removed. This requires a strong base. Common strong bases used for the formation of enolates from carbonyl compounds include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA). libretexts.orgbham.ac.uk For the specific formation of a sodium enolate, a sodium-containing base is necessary.

Sodium hydride is a suitable choice as it reacts to form the sodium enolate and hydrogen gas, which is the only byproduct. libretexts.org Sodium ethoxide can also be used, particularly if the enolate is stabilized by more than one carbonyl group, as is the case with β-dicarbonyl compounds. libretexts.org The reaction is typically carried out in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF) to prevent competing reactions. libretexts.org

Once the sodium enolate is formed in solution, it needs to be isolated as a solid. This is typically achieved through crystallization. The choice of solvent is crucial for successful crystallization. Often, a solvent in which the sodium salt has low solubility is added to precipitate the product. Common organic solvents such as dichloromethane (B109758) and pentane (B18724) have been used in the crystallization of sodium β-diketonate adducts. wikipedia.org

The process may involve partial evaporation of the solvent to induce precipitation, followed by collection of the crystals via filtration. wikipedia.org The resulting crystals are then typically washed with a non-polar solvent to remove any impurities and dried. The physical form of the resulting salt can vary, from crystalline solids to oils, depending on the specific compound and crystallization conditions. wikipedia.org X-ray diffraction is a powerful technique to determine the three-dimensional structure of the resulting crystalline salt. nih.govnih.govquora.com

Methodologies for Assessing Chemical Purity and Stereoisomeric Composition

The rigorous assessment of chemical purity and the precise determination of stereoisomeric composition are critical quality control steps in the synthesis of this compound. A variety of analytical techniques are employed to ensure the identity, purity, and correct isomeric form of the compound. These methods are primarily based on chromatographic and spectroscopic principles.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. Due to the compound's ionic nature and UV-active chromophores, reversed-phase HPLC with a UV-Vis diode array detector (DAD) is a common approach. nih.govmdpi.com The method's high resolution allows for the separation of the main compound from by-products and starting materials. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. nih.gov

Given the potential for the presence of the (Z)-isomer, methods for stereoisomeric separation are also crucial. While the (E)-isomer is generally more stable, the synthetic conditions could potentially lead to a mixture. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is a powerful tool for separating enantiomers and, in some cases, diastereomers. azypusa.com For compounds like this compound, which is achiral, the focus of stereoisomeric analysis is on the geometric isomers. Specialized HPLC columns and method conditions can be developed to separate (E) and (Z) isomers of related chalcone (B49325) structures.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be utilized, particularly for analyzing the neutral, more volatile form of the compound, (E)-3-hydroxy-1-phenylprop-2-en-1-one, or for detecting volatile impurities. nih.govshimadzu.com Derivatization might be employed to increase the volatility and thermal stability of the analyte. nih.gov

Interactive Data Table: Representative HPLC Parameters for Analysis of Related Compounds

ParameterSettingRationale/Comments
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)Standard for separation of moderately polar organic compounds. nih.gov
Mobile Phase Gradient of Acetonitrile and water (with 0.1% formic acid)Allows for the elution of compounds with a range of polarities. Acid modifier improves peak shape. nih.gov
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns.
Detection UV at 254 nm and 310 nmThe phenyl and enone chromophores exhibit strong absorbance in this range.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and determination of the stereoisomeric composition of this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbonyl carbon, the vinylic carbons, and the aromatic carbons are characteristic of the chalcone-like structure. fabad.org.trrsc.orgrsc.org The position of the carbonyl signal is particularly indicative of the electronic environment. fabad.org.tr

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals by showing correlations between them. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful in confirming the (E)-stereochemistry by showing through-space correlations between the vinylic protons and adjacent aromatic protons.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for (E)-3-hydroxy-1-phenylprop-2-en-1-one (the neutral form of the target compound)

Atom¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)Coupling Constant (J, Hz)
C=O -~190-193 rsc.orgrsc.org-
C-α (vinylic) ~7.0-7.6 (d) rsc.orgrsc.org~120-128 fabad.org.trJ(Hα-Hβ) ≈ 15-16 fabad.org.trresearchgate.net
C-β (vinylic) ~7.6-7.9 (d) rsc.orgrsc.org~140-145 fabad.org.trJ(Hβ-Hα) ≈ 15-16 fabad.org.trresearchgate.net
Aromatic-H ~7.3-8.0 (m) rsc.orgrsc.org~127-138 rsc.orgrsc.org-
OH (enolic) Variable, broad--

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. rsc.orgrsc.org

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can offer valuable structural information. For the neutral form, (E)-3-hydroxy-1-phenylprop-2-en-1-one, common fragmentation pathways for related 1,3-diketones and chalcones include cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions (e.g., [C₆H₅CO]⁺ at m/z 105) and other characteristic fragment ions. core.ac.uklibretexts.orglibretexts.org The loss of small neutral molecules like CO and H₂O may also be observed. libretexts.org

Thermal Analysis

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the purity of the compound. A sharp melting peak is indicative of a high-purity crystalline substance, while impurities can cause a broadening and depression of the melting point.

In Depth Spectroscopic and Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra allows for unambiguous assignment of all proton and carbon signals and provides insight into the compound's stereochemistry.

In solution, this compound and its corresponding neutral form, (E)-3-hydroxy-1-phenylprop-2-en-1-one, provide a clear set of signals in both ¹H and ¹³C NMR spectra. The molecule possesses a conjugated system which influences the chemical shifts of the vinylic and aromatic protons.

The ¹H NMR spectrum is characterized by signals from the aromatic protons of the phenyl group, typically appearing in the range of δ 7.4–8.0 ppm. The protons in the ortho position to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the carbonyl. The two vinylic protons of the (E)-isomer give rise to two distinct doublets with a large coupling constant (J), typically around 15-16 Hz, which is characteristic of a trans configuration. In the enol tautomer, a highly deshielded signal for the enolic proton can appear at δ > 15 ppm, often as a broad singlet due to hydrogen bonding.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon is readily identified by its characteristic downfield shift, typically around δ 190 ppm. The carbons of the phenyl ring resonate between δ 128 and 138 ppm, while the vinylic carbons appear in the δ 120–145 ppm range. The specific chemical shifts are sensitive to the electronic environment and substitution. rsc.orgrsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the (E)-1-phenylprop-2-en-1-one backbone. (Note: Data is based on characteristic values for closely related chalcone (B49325) and 1,3-dicarbonyl compounds in CDCl₃. Actual values may vary.)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J)
C=O-~190.4-
Cα (to C=O)~7.4 (d)~122.0J ≈ 15.7 Hz
Cβ (to C=O)~7.8 (d)~144.8J ≈ 15.7 Hz
Phenyl C-1' (ipso)-~138.1-
Phenyl C-2'/C-6' (ortho)~7.95 (m)~128.6Multiplet
Phenyl C-3'/C-5' (meta)~7.50 (m)~128.7Multiplet
Phenyl C-4' (para)~7.60 (m)~133.1Multiplet

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the two vinylic protons (Hα and Hβ), confirming their three-bond coupling. Correlations would also be seen among the adjacent protons within the phenyl ring. core.ac.uksdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the vinylic proton at ~7.4 ppm would show a correlation to the carbon at ~122.0 ppm. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.eduyoutube.com Key correlations would include:

The ortho-protons of the phenyl ring (H-2'/H-6') showing a correlation to the carbonyl carbon (C=O).

The vinylic proton Hα showing correlations to the carbonyl carbon and the β-carbon.

The vinylic proton Hβ showing a correlation to the ipso-carbon of the phenyl ring.

Table 2: Expected Key 2D NMR Correlations for (E)-3-hydroxy-1-phenylprop-2-en-1-one.

Interacting NucleiExpected Correlation TypeStructural Information Confirmed
Hα ↔ HβCOSYConnectivity of the enone vinyl group.
H-2'/6' ↔ H-3'/5'COSYConnectivity within the phenyl ring.
Hα ↔ CαHSQCDirect bond assignment.
Hβ ↔ CβHSQCDirect bond assignment.
H-2'/6' ↔ C=OHMBC (3-bond)Proximity of phenyl ring to the carbonyl group.
Hα ↔ C=OHMBC (2-bond)Connectivity of the vinyl proton to the carbonyl.
Hα ↔ CβHMBC (2-bond)Connectivity across the double bond.
Hβ ↔ Phenyl C-1'HMBC (3-bond)Not typically observed due to Karplus relationship.

Solid-state NMR (ssNMR) provides information about the structure, polymorphism, and intermolecular interactions of a compound in its solid form. To date, there is no readily available literature detailing the solid-state NMR characterization of this compound. Such a study could potentially reveal details about the ionic interactions between the sodium cation and the enolate oxygen atoms, as well as crystal packing effects.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomeric State

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of the parent compound, benzoylacetaldehyde (B102924), shows characteristic absorption bands that confirm its structure. rsc.org A strong, sharp band appears in the region of 1640–1665 cm⁻¹, which is attributed to the stretching vibration of the α,β-unsaturated carbonyl group (C=O). The stretching of the carbon-carbon double bond (C=C) of the enone system and the aromatic ring vibrations typically appear in the 1580–1610 cm⁻¹ region. The out-of-plane bending vibrations for the trans-alkene and the substituted benzene (B151609) ring provide further structural confirmation in the fingerprint region (< 1000 cm⁻¹). In the enol form, a broad absorption band for the O-H stretch would be expected around 3000-3400 cm⁻¹. For the sodium enolate salt, this O-H band would be absent, and the C=O and C=C stretching frequencies would be shifted due to delocalization of the negative charge across the O-C-C-C-O system.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique for observing the C=C double bond and the phenyl ring vibrations. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H stretchAromatic & Vinylic
~1660C=O stretchConjugated Ketone
~1605C=C stretchAlkene & Aromatic Ring
~1585C=C stretchAromatic Ring
970–990C-H bend (out-of-plane)(E)-disubstituted alkene
750 & 690C-H bend (out-of-plane)Monosubstituted Phenyl

Electronic Spectroscopy (UV-Vis) for Conjugation Assessment and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly informative for conjugated systems. The extended π-system of this compound, which spans the phenyl ring and the enolate moiety, is expected to give rise to strong absorption bands in the ultraviolet region.

Analogous chalcone structures exhibit intense absorption maxima (λmax) corresponding to π → π* transitions. icm.edu.plnist.gov For this compound, strong absorptions are predicted in the 250–350 nm range. The exact position and intensity of these bands are sensitive to the solvent polarity and the specific electronic structure of the conjugated system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula of the neutral (E)-3-hydroxy-1-phenylprop-2-en-1-one is C₉H₈O₂, with a calculated exact mass of 148.05243 Da. For the sodium salt, the enolate anion [C₉H₇O₂]⁻ would have a calculated m/z of 147.04515. uni.lu Observing this ion with high accuracy would confirm the compound's composition.

The fragmentation pattern in mass spectrometry provides valuable structural information. While direct MS data for the sodium salt is sparse, the fragmentation of the neutral form can be predicted based on related structures like benzaldehyde (B42025) and other chalcones. docbrown.infomiamioh.edu Upon electron impact ionization, the molecular ion [C₉H₈O₂]⁺• (m/z 148) would undergo characteristic fragmentation.

Key expected fragmentation pathways include:

Loss of a hydrogen radical: [M-H]⁺ to form an ion at m/z 147.

Loss of the formyl radical (•CHO): [M-CHO]⁺ to form the stable phenyl cation [C₆H₅]⁺ at m/z 77.

Alpha-cleavage: Scission of the bond between the carbonyl group and the phenyl ring to produce the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often a very prominent peak. This ion can subsequently lose carbon monoxide (CO) to yield the phenyl cation at m/z 77.

Table 4: Predicted Key Mass Spectrometry Fragments for C₉H₈O₂.

m/zProposed Fragment IonFormulaNotes
148[M]⁺•[C₉H₈O₂]⁺•Molecular Ion
147[M-H]⁺[C₉H₇O₂]⁺Loss of a hydrogen radical.
105[M-CH₂CHO]⁺ or [C₆H₅CO]⁺[C₇H₅O]⁺Benzoyl cation, a very stable fragment.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, from loss of CO from the benzoyl cation.

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction is a powerful analytical method that relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline material and can be used to determine its atomic and molecular structure.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

As of the latest available data, specific single-crystal X-ray diffraction studies for this compound have not been reported in the scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available. The absence of this experimental data precludes a definitive analysis of its absolute stereochemistry and the specific motifs of its crystal packing.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the phases present in a material and can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, such as solubility and stability.

Similar to single-crystal data, there is a lack of published powder X-ray diffraction patterns for this compound in the current scientific literature. Therefore, a detailed bulk phase analysis and an investigation into the potential polymorphism of this specific compound cannot be provided at this time.

Tautomerism and Isomerism in the E 3 Oxo 3 Phenylprop 1 En 1 Olate System

Theoretical Frameworks of Keto-Enol Tautomerism in β-Diketone Systems

The (E)-3-oxo-3-phenylprop-1-en-1-olate system is a classic example of a β-dicarbonyl compound capable of existing in equilibrium between keto and enol tautomeric forms. researchgate.netmdpi.com The enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond, while the keto form contains two carbonyl groups separated by a methylene (B1212753) group. ntu.edu.sg The stability of these tautomers is influenced by several factors, including intramolecular hydrogen bonding and extended conjugation. ntu.edu.sgrsc.org

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the energetics of this equilibrium. rsc.orgrsc.orgcdnsciencepub.com These methods can predict the relative stabilities of the tautomers in the gas phase and in solution. cdnsciencepub.comacs.org For many β-diketones, the enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. ntu.edu.sgrsc.org This interaction, along with the conjugation of the π-system, often makes the enol tautomer the predominant species. ntu.edu.sg

The equilibrium between the keto and enol forms is not static and can be influenced by various factors. The relative energies of the tautomers can be altered by the electronic nature of the substituents on the β-dicarbonyl framework. mdpi.com

Experimental Determination of Tautomeric Equilibria in Various Solvents and Phases

The position of the keto-enol equilibrium can be experimentally determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.orgnih.gov By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, the relative concentrations of the keto and enol forms can be quantified. nih.gov

The tautomeric equilibrium is highly sensitive to the surrounding environment. In the solid state, the crystal packing forces can favor one tautomer over the other. researchgate.netnih.gov X-ray crystallography provides definitive structural information in the solid phase. researchgate.net

In solution, the polarity of the solvent plays a crucial role. cdnsciencepub.comacs.orgworldscientific.com Generally, nonpolar solvents tend to favor the enol form due to the stability gained from the intramolecular hydrogen bond. acs.org In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, thereby shifting the equilibrium towards the keto form. cdnsciencepub.com The extent of this shift is dependent on the specific solvent and its hydrogen bonding capabilities. cdnsciencepub.comworldscientific.com

The following table summarizes the typical influence of solvent polarity on the keto-enol equilibrium of β-dicarbonyl compounds:

Solvent TypePredominant TautomerRationale
Nonpolar (e.g., hexane, benzene)EnolIntramolecular hydrogen bond is strong and unperturbed.
Polar Aprotic (e.g., acetone, DMSO)EnolSolvent can act as a hydrogen bond acceptor, but the intramolecular bond often remains favorable.
Polar Protic (e.g., water, ethanol)KetoSolvent molecules compete for hydrogen bonding, disrupting the internal hydrogen bond and stabilizing the more polar keto form. cdnsciencepub.com

Analysis of Geometric (E/Z) Isomerism and Conformational Landscape of the Enolate

The enolate derived from deprotonation of a β-dicarbonyl compound can exist as geometric isomers, designated as (E) and (Z). ntu.edu.sgfiveable.me This isomerism arises from the restricted rotation around the carbon-carbon double bond of the enolate. The relative stability of the (E) and (Z) isomers is influenced by steric and electronic factors. fiveable.me

For acyclic enolates, the (E) isomer is often favored to minimize steric interactions between substituents. fiveable.me However, the choice of base and reaction conditions can influence the kinetic versus thermodynamic formation of the enolates, potentially leading to the formation of the less stable (Z) isomer. fiveable.mewikipedia.org

The conformational landscape of the enolate is also complex. The phenyl group in the (E)-3-oxo-3-phenylprop-1-en-1-olate system can rotate relative to the enolate plane. Computational methods can be used to explore the potential energy surface and identify the most stable conformations. nih.gov The planarity of the system is often favored to maximize conjugation, but steric hindrance can lead to non-planar arrangements.

Influence of Environmental Factors on Tautomeric Preferences and Conformational Dynamics

The tautomeric equilibrium and conformational dynamics of the (E)-3-oxo-3-phenylprop-1-en-1-olate system are significantly influenced by environmental factors.

Solvent Polarity: As discussed previously, solvent polarity has a profound effect on the keto-enol equilibrium. acs.orgworldscientific.com Polar solvents can stabilize the more polar keto tautomer, while nonpolar solvents favor the internally hydrogen-bonded enol form. cdnsciencepub.comacs.org The dielectric constant of the solvent is a key parameter in determining the extent of this influence. cdnsciencepub.com

Counterions: In the case of the sodium salt, the nature of the counterion (Na+) and its interaction with the enolate anion can affect both the tautomeric equilibrium and the conformational preferences. libretexts.orglibretexts.org The degree of ion pairing, which is influenced by the solvent, can impact the charge distribution in the enolate and its reactivity. wikipedia.org In solvents that promote tight ion pairing, the counterion may be closely associated with the oxygen atom, potentially influencing the stereochemical outcome of subsequent reactions. libretexts.org Theoretical studies have shown that counterions can affect the coordination mode of ketones and consequently influence stereoselectivity. researchgate.net

The following table outlines the general effects of environmental factors on the system:

FactorEffect on TautomerismEffect on Conformation
Solvent Polarity Shifts equilibrium towards the keto form in polar protic solvents. cdnsciencepub.comCan influence the rotational barrier of the phenyl group and the degree of planarity.
Counterion Can influence the relative stability of tautomers through ion pairing.Affects the charge distribution and can influence the preferred conformation of the enolate. libretexts.orgresearchgate.net
Temperature Can affect the position of the equilibrium and the rate of interconversion between tautomers and conformers.Higher temperatures can provide enough energy to overcome rotational barriers, leading to a more dynamic system.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity of the Enolate in Carbon-Carbon Bond Forming Reactions

As a resonance-stabilized nucleophile, the enolate of benzoylacetaldehyde (B102924) can react with electrophiles at either the α-carbon or the oxygen atom. Reactions at the carbon center, leading to C-C bond formation, are particularly valuable in synthetic organic chemistry.

The alkylation and acylation of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate are classic examples of reactions where regioselectivity, the preference for reaction at one of two or more possible sites, is a key consideration. The outcome of these reactions, C-alkylation/acylation versus O-alkylation/acylation, is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion.

Alkylation: In alkylation reactions, the enolate is treated with an alkyl halide. The choice between C- and O-alkylation is often explained by Hard-Soft Acid-Base (HSAB) theory. "Hard" electrophiles, such as alkyl sulfates, tend to react at the "hard" oxygen atom, while "softer" electrophiles, like alkyl iodides, favor reaction at the "soft" α-carbon. libretexts.org The reaction conditions also play a crucial role. For instance, in the alkylation of a sodium enolate of a β-dicarbonyl compound with methyl iodide, the C- to O-alkylation ratio can be significantly affected by the solvent. In DMSO, a C/O ratio of approximately 2 has been observed, whereas in methanol, C-alkylation is more selective, albeit the reaction is slower. libretexts.org

Table 1: Representative Regioselectivity in the Alkylation of a β-Dicarbonyl Enolate

ElectrophileSolventProduct Ratio (C-alkylation : O-alkylation)Reference
Methyl IodideDMSO~2 : 1 libretexts.org
Methyl IodideMethanolPredominantly C-alkylation libretexts.org
Benzyl BromideTHFPrimarily C-alkylation libretexts.org

Acylation: Acylation reactions with electrophiles like acid chlorides also exhibit regioselectivity. Generally, O-acylation is favored under conditions where the enolate is in equilibrium with the starting dicarbonyl compound (thermodynamic control), often with weaker bases. nih.gov Conversely, pre-forming the enolate with a strong base tends to favor C-acylation. The use of zincate enolates has been shown to be effective in promoting C-acylation over O-acylation in the reaction with acylating reagents. masterorganicchemistry.com

Stereoselectivity: When the α-carbon of the enolate or the electrophile is chiral, the formation of stereoisomers is possible. The stereochemical outcome of these reactions is influenced by the geometry of the enolate (E vs. Z) and the reaction conditions. For instance, in aldol (B89426) reactions, (Z)-enolates often lead to syn-aldol products, while (E)-enolates tend to give anti-aldol products, following the Zimmerman-Traxler model. libretexts.org

The enolate of benzoylacetaldehyde is a potent nucleophile in condensation reactions, which are fundamental C-C bond-forming processes.

Aldol Reaction: In the aldol reaction, the enolate adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy carbonyl compound. For example, the reaction of an enolate with benzaldehyde (B42025) results in an aldol adduct. The reaction proceeds through a chair-like transition state, and the stereochemistry of the product is dependent on the enolate geometry. libretexts.org The initial aldol addition product can sometimes undergo dehydration, particularly with heating, to yield an α,β-unsaturated carbonyl compound, which is known as an aldol condensation product. nih.gov The reversibility of the aldol reaction means that the diastereomeric ratio of the products can be under either kinetic or thermodynamic control. thieme-connect.de

Table 2: Diastereoselectivity in a Representative Aldol Reaction

Enolate SourceAldehydeConditionsDiastereomeric Ratio (syn:anti)Reference
PropanoylthiazolidinethioneBenzaldehydeNi(OTf)₂, (S,S)-t-BuBox, TMSOTf, 2,6-lutidineHigh syn selectivity libretexts.org
KetoneAromatic AldehydesProline catalystKinetically controlled (initially anti), equilibrates to thermodynamic (syn) thieme-connect.de

Michael Reaction: The Michael reaction, or conjugate addition, involves the addition of the enolate to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as methyl vinyl ketone. nih.gov The reaction proceeds via 1,4-addition to the conjugated system, forming a new C-C bond at the β-carbon of the acceptor. libretexts.org This reaction is thermodynamically favorable due to the formation of a strong C-C σ-bond at the expense of a weaker C-C π-bond. libretexts.org The best Michael reactions typically occur with stabilized enolates, such as those from β-dicarbonyl compounds, adding to unhindered α,β-unsaturated ketones. nih.gov

Electrophilic Reactions and Derivatization Strategies

While the enolate itself is nucleophilic, the parent compound, benzoylacetaldehyde, can undergo reactions with electrophiles at the α-carbon. Furthermore, the bifunctional nature of this 1,3-dicarbonyl system makes it a versatile precursor for the synthesis of heterocyclic compounds.

Table 3: Representative Derivatization of a 1,3-Dicarbonyl Compound

Reactant 1Reactant 2ProductYieldReference
1,3-Dicarbonyl (from Acetophenone)Hydrazine Hydrate3-Phenyl-1H-pyrazole80% (overall) acs.orgjocpr.com
AcetylacetonePhenylhydrazine3,5-Dimethyl-1-phenyl-1H-pyrazole71% wikipedia.org

Oxidation-Reduction Chemistry of the Enolate Moiety

The enolate and its parent β-dicarbonyl compound can participate in both oxidation and reduction reactions, targeting either the carbonyl groups or the enol double bond.

Oxidation: The α-position of 1,3-dicarbonyl compounds can be oxidized to introduce a hydroxyl group or to form a tricarbonyl species. Hypervalent iodine reagents, such as iodosylbenzene, are effective for the α-hydroxylation and subsequent formation of α-acyloxy derivatives of β-dicarbonyl compounds. wikipedia.org Another common oxidant is selenium dioxide (SeO₂), which can oxidize the methylene (B1212753) group of an enolizable ketone to an α-diketone. For example, acetophenone (B1666503) can be oxidized to phenylglyoxal (B86788) using SeO₂. nih.govnih.gov

Reduction: The reduction of the enone moiety within the (E)-3-oxo-3-phenylprop-1-en-1-olate system can be achieved through catalytic hydrogenation. This process typically reduces the carbon-carbon double bond to afford the saturated 1,3-dicarbonyl compound. Chemoselective hydrogenation of α,β-unsaturated ketones can be achieved using manganese(I) hydride complexes, which selectively reduce the C=C bond while leaving the carbonyl group intact. jocpr.com Alternatively, transfer hydrogenation methods using formic acid/triethylamine mixtures in the presence of a ruthenium catalyst can be employed for the enantioselective reduction of β-keto esters to β-hydroxy esters. masterorganicchemistry.com

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound relies on a combination of kinetic experiments and spectroscopic analysis. These studies provide insights into the structure of the enolate in solution and the factors that govern its reactivity.

Kinetic Studies: The distinction between kinetic and thermodynamic control is crucial in understanding the regioselectivity of enolate reactions. nih.gov Kinetic control, favored at low temperatures with strong, hindered bases, results in the formation of the product that is formed fastest (often the less substituted enolate). dalalinstitute.com Thermodynamic control, favored at higher temperatures with weaker bases that allow for equilibration, leads to the most stable product (often the more substituted enolate). wikipedia.org Reaction progress kinetic analysis can be used to quantify the reversibility of reactions like the aldol addition and correlate it with substrate electronics. thieme-connect.de

Spectroscopic Studies:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of enolates in solution. ¹H and ¹³C NMR can provide information about the geometry of the enolate (E vs. Z) and the distribution of electron density. asianpubs.org Studies have shown that sodium enolates can exist as various aggregates, such as tetramers, in solution, and NMR spectroscopy, including techniques like the method of continuous variation, can be used to characterize these species. acs.org The chemical shifts in the ¹³C NMR spectra of sodium enolates can be used to estimate the polar interactions between substituents and the anionic moiety. jocpr.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the kinetics of reactions involving enolates. The formation and consumption of conjugated species, such as enolates and α,β-unsaturated products, can be followed by observing the change in absorbance at a specific wavelength over time. wikipedia.orgpressbooks.pub Carbonyl compounds typically exhibit a weak n→π* transition in the 270-300 nm region, which can be a useful spectroscopic handle.

Coordination Chemistry of E 3 Oxo 3 Phenylprop 1 En 1 Olate As a Ligand

Principles of Ligand Design for β-Diketone Enolates in Metal Complexation

β-Diketone enolates, including (E)-3-oxo-3-phenylprop-1-en-1-olate, are monoanionic, bidentate ligands that coordinate to a metal ion through their two oxygen atoms, forming a stable six-membered chelate ring. researchgate.netresearchgate.net This chelation is a key feature of their coordination chemistry, contributing significantly to the thermodynamic stability of the resulting metal complexes, an observation known as the chelate effect.

The design principles for these ligands revolve around several key factors that can be systematically varied to tune the properties of the final metal complex:

Steric Effects : The substituents on the β-diketonate backbone can impose significant steric constraints. In the case of (E)-3-oxo-3-phenylprop-1-en-1-olate, the phenyl group (C₆H₅) introduces more steric bulk compared to a simple methyl group found in acetylacetonate (B107027) (acac). This steric hindrance can influence the coordination number of the metal center, the geometry of the complex, and the accessibility of the metal ion to other potential ligands or reactants. iosrjournals.org

Keto-Enol Tautomerism : β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. The enol form is essential for coordination, as deprotonation of its hydroxyl group generates the enolate anion that acts as the ligand. researchgate.netbyjus.com The position of this equilibrium can be influenced by solvents and the nature of the substituents. researchgate.net

Ligand Functionalization : The periphery of the β-diketonate ligand can be functionalized with additional donor groups to create more complex or polynuclear structures. researchgate.net While the parent (E)-3-oxo-3-phenylprop-1-en-1-olate is a simple bidentate ligand, modifications to the phenyl ring could introduce further coordinating sites, altering the nuclearity and properties of the resulting complexes.

By carefully selecting substituents, chemists can modulate the volatility, solubility, and electronic properties of the resulting metal complexes, making β-diketonates highly versatile building blocks in coordination and materials chemistry. nih.govrsc.org

Synthesis and Structural Characterization of Metal Complexes with (E)-3-oxo-3-phenylprop-1-en-1-olate

The synthesis of metal complexes with (E)-3-oxo-3-phenylprop-1-en-1-olate typically involves the reaction of a suitable metal salt with the ligand precursor, benzoylacetaldehyde (B102924), or its sodium salt, in an appropriate solvent. The enolate anion is generated in situ or used directly to coordinate with the metal ion.

Transition metals readily form stable complexes with β-diketonate ligands like (E)-3-oxo-3-phenylprop-1-en-1-olate. iosrjournals.orgsemanticscholar.org The synthesis usually involves reacting a metal halide, acetate, or nitrate (B79036) salt with the ligand in a 1:2 or 1:3 metal-to-ligand molar ratio, often in the presence of a weak base to facilitate deprotonation of the enol.

For example, complexes of the type [M(L)₂] or [M(L)₃] (where L = (E)-3-oxo-3-phenylprop-1-en-1-olate) are common for divalent and trivalent transition metals, respectively. These complexes often exhibit octahedral or square planar geometries depending on the metal ion and its electronic configuration. nih.gov The phenyl group on the ligand can influence the magnetic properties and catalytic activity of these complexes. For instance, bis(β-diketonate) ligands incorporating the 3-phenyl-3-oxopropanoyl moiety have been used to synthesize dinuclear triple-helical complexes with Ti(III), V(III), Mn(III), and Fe(III). rsc.org

Table 1: Examples of Transition Metal Complexes with β-Diketone Ligands

Metal Ion Typical Formula Common Geometry Reference
Cu(II) [Cu(L)₂] Distorted Square Planar researchgate.net
Fe(III) [Fe(L)₃] Octahedral rsc.orgorientjchem.org
Mn(III) [Mn(L)₃] Octahedral (Jahn-Teller distorted) nih.govrsc.org
Co(II) [Co(L)₂] Octahedral or Tetrahedral iosrjournals.org
Ru(II) [Ru(L)₂(phosphine)₂] Octahedral researchgate.net
Ir(III) [Ir(ppy)₂(L)] Octahedral rsc.org

Note: L represents a generic β-diketonate ligand, such as (E)-3-oxo-3-phenylprop-1-en-1-olate. ppy = 2-phenylpyridine.

Main group elements also form a variety of complexes with β-diketonate ligands. rsc.orgresearchgate.net The synthesis methods are similar to those for transition metals. The resulting complexes often feature higher coordination numbers and more varied geometries due to the larger ionic radii and different electronic structures of the main group metals. For instance, lead(II) β-diketonates are used as precursors in vapor phase deposition processes. researchgate.net The coordination chemistry of these complexes is an active area of research, with applications in catalysis and materials science. rsc.org

Lanthanide and actinide ions, characterized by their large ionic radii and high coordination numbers (typically 8-12), form well-defined complexes with β-diketonate ligands. researchgate.netmdpi.com The synthesis often results in neutral complexes of the type [Ln(L)₃(H₂O)ₙ] or anionic tetrakis complexes [Ln(L)₄]⁻, where Ln is a lanthanide ion. nih.govresearchgate.net

The phenyl group in (E)-3-oxo-3-phenylprop-1-en-1-olate can be advantageous in lanthanide chemistry. The aromatic ring can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is crucial for the design of luminescent materials. nih.govacs.org

Actinide complexes with β-diketonates are also well-known. researchgate.netresearchgate.net For example, uranyl complexes [UO₂(L)₂(solvent)] are common. The volatility of some actinide β-diketonate complexes is a property that has been explored for separation purposes. researchgate.net The study of these f-element complexes is important for understanding their fundamental chemistry and for applications in areas like nuclear fuel reprocessing and medical imaging. researchgate.netmdpi.comnih.gov

Advanced Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the most definitive method for the structural characterization of metal complexes of (E)-3-oxo-3-phenylprop-1-en-1-olate. researchgate.netnih.govmdpi.com This technique provides precise information on:

Coordination Geometry : It confirms the geometry around the metal center (e.g., octahedral, square planar, trigonal bipyramidal). nih.govresearchgate.net

Bond Lengths and Angles : It allows for the precise measurement of metal-oxygen (M-O) bond lengths and the O-M-O bite angle of the chelate ring. mdpi.com In a typical six-membered chelate ring formed by a β-diketonate, the M-O bonds are generally in the range of 1.9-2.2 Å for first-row transition metals, and the O-M-O angle is close to 90°.

Molecular Packing : It reveals how the individual complex molecules are arranged in the crystal lattice, including intermolecular interactions like π-π stacking involving the phenyl rings. researchgate.net

Table 2: Illustrative Crystallographic Data for Metal-β-Diketonate Complexes

Complex Feature Typical Value Range Significance Reference
M-O Bond Length (Transition Metal) 1.9 - 2.2 Å Indicates the strength of the metal-ligand bond. mdpi.com
M-O Bond Length (Lanthanide) 2.2 - 2.5 Å Reflects the larger ionic radii of lanthanides. researchgate.net
O-M-O Bite Angle ~90° Characteristic of a six-membered chelate ring. nih.gov
C-O Bond Length ~1.27 Å Intermediate between single and double bond, indicating charge delocalization. wikipedia.org
C-C Bond Length (in chelate ring) ~1.39 Å Intermediate between single and double bond, indicating charge delocalization. wikipedia.org

Note: These are generalized values; specific data depend on the metal, its oxidation state, and the full coordination sphere.

Challenges in crystallizing protein-metal complexes, which can be analogous to other complex systems, include controlling pH, oxidation states, and effective metal concentrations, all of which are crucial for obtaining high-quality crystals suitable for diffraction studies. nih.gov

Electronic Structure, Bonding Characterization, and Ligand Field Theory in Metal-Enolate Complexes

The bonding in metal-enolate complexes is best described by Ligand Field Theory (LFT), which is an application of Molecular Orbital (MO) theory to coordination compounds. wikipedia.orglibretexts.orglibretexts.org LFT considers the covalent interactions between the metal d-orbitals and the ligand orbitals, providing a more complete picture than the purely electrostatic Crystal Field Theory (CFT). fiveable.meyoutube.comlibretexts.org

The two oxygen donor atoms of the (E)-3-oxo-3-phenylprop-1-en-1-olate ligand form σ-bonds with the appropriate metal orbitals (e.g., dₓ²-y² and d₂² in an octahedral complex). libretexts.org This interaction leads to the splitting of the metal's d-orbitals into different energy levels. For an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dₓ²-y², d₂²). libretexts.org The energy difference between these sets is the ligand field splitting parameter, Δₒ.

Key aspects of the electronic structure include:

Charge Delocalization : The negative charge of the enolate is not localized on one oxygen atom but is delocalized over the O-C-C-C-O framework. wikipedia.org This is evidenced by the intermediate C-C and C-O bond lengths observed in crystallographic studies.

π-Interactions : In addition to σ-bonding, π-interactions can occur between the metal d-orbitals and the π-system of the ligand. The ligand can act as a π-donor, which generally decreases Δₒ, or a π-acceptor, which increases Δₒ. wikipedia.org The extensive π-system of the phenyl-substituted ligand contributes to these interactions.

Ligand Field Strength : β-diketonates are generally considered intermediate- to strong-field ligands. The exact position of (E)-3-oxo-3-phenylprop-1-en-1-olate in the spectrochemical series depends on the metal ion, but it typically creates a large enough Δₒ to favor low-spin configurations in some d⁴–d⁷ metal complexes. libretexts.orglibretexts.org

Magnetic Properties : The electronic configuration, determined by the d-electron count and the magnitude of Δₒ relative to the spin-pairing energy, dictates the magnetic properties of the complex (paramagnetic or diamagnetic). youtube.comlibretexts.org

Electronic Spectra : The color of transition metal complexes arises from d-d electronic transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital. The energy of this transition corresponds to Δₒ. Additionally, intense charge-transfer bands (ligand-to-metal or metal-to-ligand) can be observed. rsc.orgyoutube.com In lanthanide complexes, ligand-centered transitions can occur, followed by energy transfer to the metal ion, resulting in phosphorescence. acs.org

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data (e.g., spectroscopy, electrochemistry) to provide a deeper understanding of the electronic structure, the nature of the frontier molecular orbitals, and the energies of excited states in these metal-enolate complexes. rsc.orgacs.org

Dynamic Coordination Behavior and Fluxionality Studies

Complexes of (E)-3-oxo-3-phenylprop-1-en-1-olate, particularly octahedral tris-chelates with trivalent metals, exhibit fascinating dynamic behaviors in solution. These processes primarily involve stereochemical rearrangements, such as the interconversion between facial (fac) and meridional (mer) isomers, as well as the restricted rotation of the phenyl substituent on the ligand backbone.

The unsymmetrical nature of the (E)-3-oxo-3-phenylprop-1-en-1-olate ligand, with its distinct phenyl and methyl groups, leads to the formation of two geometric isomers in octahedral tris-complexes:

Facial (fac) isomer: In this arrangement, the three phenyl groups (or methyl groups) occupy one face of the octahedron, resulting in a complex with C₃ symmetry.

Meridional (mer) isomer: Here, two of the like substituents are trans to each other, while the third is cis, leading to a complex with C₁ symmetry.

The statistical ratio for the formation of these isomers is typically 3:1 in favor of the meridional isomer. However, experimental observations often reveal that the facial isomer is the thermodynamically more stable product, while the meridional isomer is the kinetically favored one. taylorfrancis.comnih.gov This disparity drives the dynamic interconversion between the two forms in solution, a process that can be meticulously studied using VT-NMR.

Variable-temperature NMR spectroscopy is a powerful tool to probe these fluxional processes. nih.govresearchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, researchers can extract kinetic and thermodynamic parameters that characterize the rearrangements. At low temperatures, the exchange between different environments is slow on the NMR timescale, resulting in separate signals for the distinct chemical sites in each isomer. As the temperature is increased, the rate of interconversion accelerates. This leads to the broadening of the NMR signals, their eventual coalescence into a single, time-averaged signal at the coalescence temperature, and finally, the sharpening of this averaged signal at higher temperatures in the fast-exchange regime.

A key area of investigation into the fluxionality of metal-(E)-3-oxo-3-phenylprop-1-en-1-olate complexes is the study of hindered rotation of the phenyl groups on the ligand. The steric bulk of the phenyl group can lead to restricted rotation around the C-C bond connecting it to the chelate ring. This restricted rotation can often be observed at lower temperatures, where the rotation is slow enough to result in distinct NMR signals for the ortho, meta, and para protons of the phenyl ring. As the temperature is raised, the rotational barrier is overcome, leading to coalescence of these signals.

Line-shape analysis of the temperature-dependent NMR spectra allows for the quantitative determination of the rotational barriers, typically expressed as the free energy of activation (ΔG‡). nih.govmonmouth.edunih.gov This analysis involves fitting the experimentally observed spectra at different temperatures to theoretical line shapes calculated for various exchange rates.

While specific data for all metal complexes of (E)-3-oxo-3-phenylprop-1-en-1-olate is not exhaustively available in a single source, the principles of their dynamic behavior are well-established through studies of analogous systems. For instance, research on related chiral organometallic complexes has demonstrated the utility of VT-NMR in elucidating complex fluxional processes. nih.gov

The study of the dynamic coordination behavior and fluxionality of (E)-3-oxo-3-phenylprop-1-en-1-olate complexes provides a deeper understanding of their intrinsic properties. The kinetic and thermodynamic data obtained from these studies are crucial for rationalizing their reactivity and for the design of new functional materials and catalysts. The ability to control the isomeric forms and understand their interconversion pathways is a significant aspect of the coordination chemistry of this versatile ligand.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the (E)-3-oxo-3-phenylprop-1-en-1-olate anion at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations have been instrumental in exploring the geometry and energetics of the enol form of benzoylacetone (B1666692), the protonated precursor to the title anion.

Studies employing the B3LYP functional with various basis sets (e.g., cc-pVTZ, 6-311++G(d,p)) have shown that the enol tautomer is significantly more stable than the keto form. nih.govresearchgate.net These calculations reveal a planar chelated ring structure stabilized by a strong intramolecular hydrogen bond. nih.govresearchgate.net Upon deprotonation to form the (E)-3-oxo-3-phenylprop-1-en-1-olate anion, this planar structure, featuring delocalized π-electrons across the O-C-C-C-O backbone, is maintained.

DFT calculations have been used to determine the optimized geometric parameters of two stable cis-enol conformers of benzoylacetone, which differ in the orientation of the proton within the chelated ring. The energy difference between these two forms is calculated to be negligible, at approximately 0.1 to 0.3 kcal/mol, indicating they can coexist in comparable proportions. researchgate.netresearchgate.net The strength of the intramolecular hydrogen bond in these enol forms has been calculated to be around 16 kcal/mol. researchgate.netresearchgate.net

Interactive Table: Selected Geometric Parameters of Benzoylacetone Enol Tautomers from DFT Calculations.

Parameter Bond/Angle Calculated Value Reference
Bond Length O-H ~1.0 Å nih.gov
Bond Length O···H ~1.6 - 1.7 Å nih.gov
Bond Length C=O ~1.28 Å nih.gov
Bond Length C-C (in ring) ~1.40 - 1.42 Å nih.gov
Bond Length C=C (in ring) ~1.38 Å nih.gov

Note: The values are representative and depend on the specific DFT functional and basis set used. The geometry of the anion is expected to have O-C and C-C bond lengths that are even more averaged due to enhanced electron delocalization upon deprotonation.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for electronic structure analysis. Methods such as Møller-Plesset perturbation theory (MP2) have been used alongside DFT to study benzoylacetone. nih.govresearchgate.net

These high-level calculations corroborate the findings from DFT, confirming the planarity of the enol ring and the small energy difference between the two stable enol conformers. researchgate.netresearchgate.net For instance, calculations at the MP2/6-31G** level of theory also predict an energy difference of only about 0.1 kcal/mol between the conformers. researchgate.net By providing a benchmark against which DFT results can be compared, ab initio calculations lend greater confidence to the predicted geometries and energetics. These methods are crucial for validating the accuracy of less computationally expensive models and for providing a more detailed picture of electron correlation effects within the molecule's π-system.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Landscapes

While quantum mechanical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, MD simulations can be used to study its interactions with solvent molecules, typically water. These simulations would model the hydration shells around the sodium cation (Na⁺) and the enolate anion. Key properties that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from the ion, providing a detailed picture of the solvation structure. ucl.ac.ukbibliotekanauki.pl

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell of each ion can be determined.

Ion Mobility and Diffusion Coefficients: MD simulations can predict how the ions move through the solution over time. ucl.ac.uk

Simulations of similar ionic species in aqueous solutions show that cations like Na⁺ have a well-defined first hydration shell. ucl.ac.ukbibliotekanauki.pl The enolate anion would be expected to form hydrogen bonds between its oxygen atoms and water molecules. For more accurate modeling, particularly of the solute's immediate environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can be performed, where the ion is treated with quantum mechanics and the surrounding solvent with classical mechanics. nih.gov

Computational Modeling of Tautomeric Equilibria and Reaction Pathways

Computational modeling is essential for understanding the tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds like benzoylacetone. As the precursor to this compound, its tautomerism is of central importance.

Theoretical studies, combining gas-phase electron diffraction (GED) with quantum chemical calculations (B3LYP and MP2), have conclusively shown that benzoylacetone exists almost entirely as the enol tautomer at equilibrium in the gas phase. nih.govresearchgate.net The diketo form is significantly higher in energy.

The primary equilibrium studied computationally for the enol form is the interconversion between the two conformers where the proton is closer to one oxygen or the other. CH₃-C(OH)=CH-C(O)-C₆H₅ ⇌ CH₃-C(O)-CH=C(OH)-C₆H₅

Calculations at both DFT and MP2 levels of theory consistently show that the energy barrier for this proton transfer is very low, and the energies of the two tautomers are nearly identical. researchgate.netresearchgate.net This suggests a rapid interconversion and a dynamic equilibrium where both forms are present. The formation of the sodium salt effectively "locks" the molecule into the delocalized enolate structure, which can be considered a resonance hybrid of the two enol forms.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, UV-Vis) through Computational Approaches

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures.

UV-Vis Spectroscopy: The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov For the (E)-3-oxo-3-phenylprop-1-en-1-olate anion, with its extended conjugated π-system, TD-DFT can calculate the vertical excitation energies from the ground state to various excited states. The most significant transition is expected to be a π → π* transition, which corresponds to the main absorption band in the UV-Vis spectrum. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. mdpi.comnih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional), is the standard approach for calculating NMR chemical shifts. imist.manih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These absolute shielding values are then converted into chemical shifts (δ) by subtracting them from the shielding value of a reference compound, such as tetramethylsilane (TMS), calculated at the same level of theory. youtube.com Accurate prediction of both ¹H and ¹³C NMR spectra can confirm the delocalized electronic structure of the enolate anion.

Interactive Table: Common Computational Protocols for Spectroscopic Prediction.

Spectrum Method Typical Functional Typical Basis Set Solvation Model
UV-Vis TD-DFT B3LYP, PBE0, CAM-B3LYP 6-31+G(d,p), 6-311++G(d,p) IEF-PCM, SMD

Note: The choice of functional, basis set, and solvation model can significantly impact the accuracy of the predicted spectra. nih.govgithub.io

Advanced Applications in Catalysis and Materials Science

Application of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate and its Complexes in Organic Catalysis

Metal complexes derived from β-dicarbonyl ligands, such as the 3-oxo-3-phenylprop-1-en-1-olate anion, are extensively utilized in organic catalysis. These complexes can function as Lewis acids, precatalysts for both homogeneous and heterogeneous systems, and as scaffolds for the development of chiral catalysts.

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. While direct applications of chiral derivatives of this compound are not extensively documented, the broader class of β-dicarbonyl compounds serves as a critical precursor for the synthesis of chiral ligands and their metal complexes. A common strategy involves the condensation of the β-dicarbonyl moiety with chiral amines or amino alcohols to form chiral Schiff base ligands. nih.govnih.gov These ligands, upon complexation with metal ions like copper(II), can effectively catalyze a variety of asymmetric reactions, including nitro-aldol (Henry) reactions and the synthesis of chiral 1,2,3-triazoles. nih.govresearchgate.net

The enantioselectivity of these catalytic systems is highly dependent on the structure of the chiral ligand, the nature of the metal center, and the reaction conditions. For instance, in the asymmetric Henry reaction, the choice of metal ion can influence both the yield and the enantiomeric excess of the product. nih.gov The design of these chiral ligands often involves creating a well-defined chiral pocket around the metal's active site, which directs the stereochemical outcome of the reaction. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Schiff Base-Metal Complexes Derived from β-Dicarbonyl Precursors

ReactionMetal IonChiral Ligand SourceAchievable Enantiomeric Excess (ee)
Nitro-Aldol (Henry) ReactionCu(II), Zn(II)Chiral Amino AlcoholsUp to 98%
Asymmetric AziridinationNot SpecifiedChiral DiaminesUp to 98%
Asymmetric Synthesis of 1,2,3-TriazolesCu(II)Pro-chiral Amino AlcoholsModerate to Good

Note: This table represents data for the general class of chiral Schiff base complexes derived from β-dicarbonyls, as specific data for derivatives of this compound is limited.

Metal complexes of 3-oxo-3-phenylprop-1-en-1-olate can function as effective Lewis acid catalysts. The coordination of the enolate ligand to a metal center creates a Lewis acidic site that can activate substrates for nucleophilic attack. This principle is fundamental to a wide range of organic transformations. For example, copper(II) complexes, in general, are known to act as Lewis acids in various reactions, including phosphoryl transfer reactions, by chelating to substrates and making them more susceptible to nucleophilic attack.

While specific studies detailing the Lewis acid catalysis of complexes derived directly from this compound are not abundant, the behavior of related metal β-diketonate complexes provides significant insight. These complexes can catalyze formal [4+2] cycloadditions of bicyclobutane ketones with silyl (B83357) dienol ethers in the presence of a Lewis acid catalyst like aluminum triflate, leading to the formation of bicyclo[4.1.1]octane diketones. epa.gov The catalytic cycle often involves the coordination of the substrate to the metal center, which enhances its electrophilicity.

This compound and its derivatives are valuable as ligands in the synthesis of well-defined metal complexes that serve as precatalysts. These precatalysts can be designed for either homogeneous or heterogeneous catalysis. researchgate.netchemistryworld.com

In homogeneous catalysis , palladium complexes bearing β-diketonate and N-heterocyclic carbene (NHC) ligands have been synthesized and shown to be active in the addition polymerization of functionalized norbornenes. The development of such precatalysts allows for greater control over the generation of the active catalytic species. psu.edunih.gov Similarly, rhodium complexes with various ligands, including those derived from β-dicarbonyls, are widely used as precursors for a range of catalytic applications such as hydroformylation and asymmetric hydrogenation. mdpi.com

For heterogeneous catalysis , the immobilization of metal complexes onto solid supports offers advantages in terms of catalyst separation and recycling. indexcopernicus.comnih.gov One approach involves the synthesis of a catalyst with a functional group that can be anchored to a support like silica (B1680970). While direct examples with this compound are not prevalent, the general strategy is well-established for related complexes. nih.gov This heterogenization can lead to catalysts that combine the high selectivity of homogeneous systems with the practical benefits of heterogeneous ones. nih.gov

Utilization as Precursors for Advanced Materials Synthesis

The ability of the 3-oxo-3-phenylprop-1-en-1-olate ligand to chelate with a multitude of metal ions makes it a suitable precursor for the synthesis of various advanced materials, including metal-organic frameworks (MOFs), coordination polymers, and thin films via chemical vapor deposition (CVD).

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. epa.govscinito.ai The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. rsc.org While dicarboxylic acids are common linkers in MOF synthesis, the use of β-dicarbonyl compounds like 3-oxo-3-phenylprop-1-en-1-olate as linkers is also an area of interest.

Although specific MOFs constructed directly from this compound are not widely reported, the synthesis of MOFs using related functionalized linkers is well-documented. scinito.ai For instance, MOFs have been synthesized using 2-amino-1,4-benzenedicarboxylic acid as a linker, which can undergo post-synthetic modification. scinito.ai Coordination polymers, which are closely related to MOFs, have also been synthesized using sodium salts and various organic ligands, resulting in diverse structural motifs. azonano.com The formation of coordination polymers with iron(III) and aliphatic diamines has also been reported, showcasing the versatility of metal-ligand systems in constructing extended networks. mdpi.com

Table 2: General Features of MOFs and Coordination Polymers

FeatureDescriptionRelevance of β-Dicarbonyl Ligands
Structure Crystalline, porous materials with metal nodes and organic linkers.Can act as a chelating ligand to form stable metal nodes.
Porosity High surface area and tunable pore size.The size and functionality of the ligand influence the pore dimensions and surface properties.
Applications Gas storage, separation, catalysis, sensing.Functional groups on the ligand can impart specific catalytic or sensing capabilities to the material.

Chemical Vapor Deposition (CVD) is a widely used technique for the fabrication of thin films for various applications, including electronics and protective coatings. azonano.comvt.edu The process relies on the use of volatile and thermally stable precursor compounds that decompose on a heated substrate to form the desired film. Metal β-diketonate complexes are excellent candidates for CVD precursors due to their general volatility and clean decomposition pathways. azonano.comvt.eduharvard.edu

Complexes of the 3-oxo-3-phenylprop-1-en-1-olate ligand with various metals can be synthesized to serve as precursors for the deposition of metal oxide thin films. harvard.eduresearchgate.net The organic substituents on the β-diketonate ligand can be modified to tune the volatility and decomposition temperature of the precursor. For instance, the use of mixed β-diketonate ligands can lead to liquid precursors, which are often easier to handle and deliver in a CVD process compared to solid precursors. harvard.edu The thermal properties of these precursors, such as their vaporization enthalpy and decomposition temperature, are critical parameters for optimizing the CVD process. vt.edu

Table 3: Properties of β-Diketonate Precursors for CVD

PropertyDesired Characteristic for CVDInfluence of Ligand Structure
Volatility Sufficiently high vapor pressure at moderate temperatures.Can be tuned by modifying the organic substituents on the diketonate backbone.
Thermal Stability Stable during vaporization but decomposes cleanly on the substrate.The strength of the metal-oxygen bond and the thermal stability of the ligand are key factors.
Decomposition Products Should yield the desired thin film material with minimal organic contamination.Ligand design can influence the byproducts of the decomposition reaction.

Nanomaterials Synthesis (e.g., Metal Oxides, Hybrid Materials)

Metal complexes of β-diketonates, such as benzoylacetonate, are valuable precursors for the synthesis of metal oxide nanoparticles. A common strategy involves the thermal decomposition or solvothermal treatment of a metal-benzoylacetonate complex. In this process, the metal-ligand complex is heated in a high-boiling point solvent, leading to the decomposition of the organic ligand and the nucleation and growth of metal oxide nanocrystals. The method offers control over the size and morphology of the resulting nanoparticles by adjusting parameters like precursor concentration, temperature, and reaction time.

While specific studies detailing the use of this compound are not prevalent, the principle is well-established with analogous compounds like metal acetylacetonates. For instance, the synthesis of zinc oxide (ZnO), a critical material in electronics and photocatalysis, can be achieved using various zinc precursors, including zinc acetate, through methods like sol-gel and precipitation. mdpi.comnih.govnih.govresearchgate.netorientjchem.org The benzoylacetonate ligand can similarly chelate to a metal precursor, which is then subjected to controlled hydrolysis or thermolysis to yield the corresponding metal oxide.

Furthermore, this enolate is instrumental in creating hybrid organic-inorganic materials. The organic phenyl group of the ligand can be tailored to impart specific functionalities. For example, benzoylacetonate-functionalized molecules can be grafted onto the surface of silica-based materials, such as mesoporous silica (e.g., MCM-41). nih.gov This is achieved by reacting the abundant surface silanol (B1196071) groups on the silica with a silane-modified benzoylacetonate derivative. nih.gov The resulting hybrid material combines the robustness and high surface area of the inorganic silica scaffold with the chemical properties of the metal-enolate complex, opening avenues for applications in catalysis, sensing, and selective adsorption. nih.gov

Optoelectronic Applications of Metal-Enolate Complexes (e.g., Luminescent Materials, OLEDs)

Metal complexes formed with the benzoylacetonate ligand, particularly with lanthanide ions (Ln³⁺), exhibit significant potential for optoelectronic applications. These applications stem from a phenomenon known as the "antenna effect," where the organic ligand efficiently absorbs light and transfers the energy to the central metal ion, which then emits light with its characteristic sharp, line-like emission bands. nih.govnih.gov

Complexes of europium (Eu³⁺) and terbium (Tb³⁺) with benzoylacetonate and its derivatives are of particular interest. Eu³⁺ complexes typically show strong red emission, originating from the ⁵D₀ → ⁷F₂ transition, while Tb³⁺ complexes exhibit bright green luminescence from the ⁵D₄ → ⁷F₅ transition. nih.gov This efficient, sensitized luminescence makes these materials highly suitable for use as phosphors in lighting and display technologies, including Organic Light-Emitting Diodes (OLEDs).

In an OLED, a layer of the luminescent metal-enolate complex can be incorporated as the emissive layer. When a voltage is applied, charge carriers recombine within this layer, exciting the benzoylacetonate ligand. The subsequent energy transfer to the lanthanide ion results in efficient, color-pure electroluminescence. The choice of ancillary ligands in addition to benzoylacetonate can further tune the complex's stability, volatility, and charge-transport properties to optimize device performance. The demonstrated high quantum yields of some lanthanide β-diketonate complexes make them competitive candidates for next-generation lighting and display technologies. uea.ac.uk

Photophysical Properties and Energy Transfer Mechanisms in Coordination Compounds

The luminescence of lanthanide-benzoylacetonate complexes is governed by a multi-step intramolecular energy transfer process. mdpi.comorientjchem.org

Ligand Excitation: The process begins with the strong absorption of UV light by the π-conjugated system of the benzoylacetonate ligand, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Ligand-to-Metal Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the lanthanide ion, exciting a 4f electron to a higher energy level. For this transfer to be efficient, the ligand's triplet state energy level must be slightly higher than the accepting energy level of the lanthanide ion. According to Latva's rule, an optimal energy gap (ΔE) between the donor triplet state and the acceptor Ln³⁺ level is typically in the range of 2500–4500 cm⁻¹. nih.gov This energy transfer primarily occurs via the Dexter exchange mechanism, which requires orbital overlap between the ligand and the metal and is effective over very short distances. orientjchem.org

Lanthanide Emission: Finally, the excited lanthanide ion relaxes to its ground state by emitting a photon, producing the characteristic narrow-band f-f luminescence.

Table 1: Photophysical Properties of Selected Lanthanide β-Diketonate Complexes

ComplexExcitation λ (nm)Emission λ (nm)Major TransitionQuantum Yield (Φ)Reference
[Tb(acac)₂(L)]Cl~366545⁵D₄ → ⁷F₅38% (solid state) nih.gov
[Eu(acac)₂(L)]Cl~366612⁵D₀ → ⁷F₂16% (solid state) nih.gov
[Dy(acac)₂(L)]Cl~366575⁴F₉/₂ → ⁶H₁₃/₂0.7% (solid state) nih.gov
[Sm(acac)₂(L)]Cl~366595⁴G₅/₂ → ⁶H₇/₂4.5% (solid state) nih.gov
Note: 'acac' is acetylacetonate (B107027), a related β-diketonate. 'L' is a co-ligand, bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)propane. Data illustrates typical properties for this class of compounds.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of chalcones, for which sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is an intermediate, often relies on the Claisen-Schmidt condensation reaction, which traditionally uses strong bases like sodium hydroxide (B78521) in alcoholic solvents. mdpi.comnih.gov While effective, these methods can present challenges regarding catalyst separation, product selectivity, and waste generation. mdpi.com Future research is increasingly focused on developing greener, more efficient, and reusable catalytic systems.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. Recent research has demonstrated the use of various heterogeneous catalysts, such as layered double hydroxide (LDH)/reduced graphene oxide (rGO) nanocomposites, hydroxyapatite-supported potassium fluoride, and modified fluorapatite. mdpi.comgoogle.com These materials often provide high yields and can be easily recovered from the reaction mixture.

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, improve yields, and promote cleaner reactions. nih.govekb.eg Microwave irradiation, for instance, has been successfully used in conjunction with phase-transfer catalysts for the synthesis of complex chalcone (B49325) derivatives. nih.gov

Table 1: Comparison of Catalytic Systems for Chalcone Synthesis

Catalytic SystemReaction TypeKey AdvantagesReported Yield
NaOH-EtOHHomogeneous Base CatalysisTraditional, well-established methodVariable
LDH/rGO NanocompositesHeterogeneous Base CatalysisHigh basicity, tunable selectivity, reusableHigh
Magnetic ZIF-8 NanocatalystHeterogeneous CatalysisHigh yield, short reaction time, easily recoverable85-95% google.com
Ionic LiquidsHomogeneous Acid/Base CatalysisHigh catalytic activity, recyclable catalystGood to Excellent nih.gov
Microwave IrradiationEnergy SourceReduced reaction time, increased efficiencyHigh nih.gov

Development of In Situ Spectroscopic Techniques for Real-Time Mechanistic Interrogation

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing better catalysts. The transient nature of intermediates like this compound makes them challenging to study using conventional analytical methods. Future research will increasingly rely on in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, to monitor reactions in real-time.

These advanced methods can provide invaluable data on:

The kinetics of enolate formation and consumption.

The identification of transient intermediates and byproducts.

The interaction between the enolate, catalyst, and other reactants.

By observing the reaction as it unfolds, chemists can gain direct evidence for proposed mechanistic pathways, moving from inference to direct observation. This knowledge is fundamental for rationally designing processes that maximize the yield and selectivity of the desired product.

Design of Next-Generation Catalytic Systems with Enhanced Activity and Selectivity

Building on mechanistic insights, the next frontier is the rational design of catalysts with superior performance. For reactions involving this compound, this involves creating catalysts that can precisely control the reaction pathway.

Future design strategies will likely focus on:

Multifunctional Catalysts: Materials that possess both acidic and basic sites or catalytic and support functions can promote multiple reaction steps sequentially, improving efficiency. For example, a catalyst could be designed to facilitate both the initial enolate formation and the subsequent condensation step.

Nanocatalysts: Nanomaterials, such as the magnetic core-shell nanocatalysts and LDH/graphene composites, offer high surface areas and unique electronic properties that can lead to enhanced catalytic activity. mdpi.comgoogle.com The ability to tune their composition and structure allows for fine-tuning of their catalytic properties. mdpi.com

Biocatalysts: Enzymes and other biocatalysts offer unparalleled selectivity under mild conditions. Exploring enzymatic pathways for the synthesis of chalcones and related compounds is a promising avenue for sustainable chemical production.

The goal is to move beyond trial-and-error catalyst discovery towards a design-oriented approach where catalyst properties are tailored to meet the specific demands of the reaction.

Discovery of Innovative Materials Applications Beyond Current Scope

While the chemistry of this compound is often linked to the synthesis of biologically active chalcones, its reactivity as a nucleophilic building block holds significant potential for materials science. mdpi.comresearchgate.net As a versatile organosodium compound, it can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Emerging research could explore its use in:

Polymer Synthesis: The enolate could serve as a monomer or an initiator in polymerization reactions, leading to novel polymers with tailored electronic or optical properties.

Functional Materials: Incorporating the phenylpropene enolate structure into larger molecular frameworks could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Synthesis of Complex Heterocycles: Enolates are key precursors for a variety of heterocyclic compounds. ekb.eg Developing new reaction cascades starting from this compound could provide efficient access to complex molecular architectures for use in medicinal chemistry and materials discovery.

Integration of Advanced Data Science, Machine Learning, and Artificial Intelligence for Predictive Chemical Research

The intersection of chemistry with data science and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. nih.govarxiv.org For a compound like this compound, these computational tools offer powerful new capabilities. rsc.org

Key applications include:

Predictive Modeling: Machine learning (ML) algorithms can be trained on existing reaction data to predict the outcomes of new experiments, such as reaction yield or selectivity, under different conditions. nih.gov This can significantly reduce the number of experiments needed for process optimization.

Reaction Discovery: AI can analyze vast chemical reaction networks to propose novel synthetic routes or identify unprecedented reactions, potentially discovering new applications for the enolate intermediate. nih.govrsc.org

Property Prediction: AI tools can predict the physical, chemical, and even biological properties of molecules. mit.edu This could be used to screen virtual libraries of compounds derived from this compound for desirable characteristics before committing to their synthesis. Hybrid models combining ML with quantum chemical methods are emerging as a powerful tool for accurately predicting reaction barriers and other kinetic parameters. rsc.org

Table 2: Potential Applications of AI/ML in Research on this compound

AI/ML ApplicationDescriptionPotential Impact on Research
Reaction OptimizationAlgorithms predict reaction outcomes (e.g., yield) based on input parameters like catalyst, solvent, and temperature. nih.govAccelerates the development of optimal synthetic protocols, reducing time and resource expenditure.
Predictive ChemistryModels describe how molecules interact and react, predicting properties and the success of proposed reaction steps. nih.govrsc.orgEnables rapid screening of new substrates and reaction conditions in silico.
Mechanism ElucidationHybrid DFT/ML models can calculate activation energies and model transition states to clarify reaction pathways. rsc.orgProvides deeper mechanistic understanding for the rational design of improved catalysts and processes.
New Materials DiscoveryAI can screen virtual compounds for desired properties, guiding the synthesis of new materials. mit.edunih.govIdentifies novel applications in polymers or functional materials beyond traditional uses.

Q & A

Q. Table 1: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+^+149.05971130.1
[M+Na]+^+171.04165142.4
[M-H]^-147.04515131.3
Source: Predicted data for this compound

Basic: What synthetic routes are feasible for this compound?

Methodological Answer:

  • Deprotonation of 3-Oxo-3-phenylprop-1-en-1-ol: React the neutral enol form with a strong base (e.g., sodium hydride or NaOH) in anhydrous THF or ethanol. Monitor pH to ensure complete deprotonation .
  • Alternative Pathway: Condensation of phenylacetylene with sodium methoxide under controlled conditions, followed by oxidation. Validate purity via recrystallization from ethanol/water mixtures .
  • Critical Considerations: Avoid protic solvents post-synthesis to prevent re-protonation. Use inert atmospheres (N2_2/Ar) to stabilize the enolate.

Advanced: How can crystallographic challenges (e.g., twinning, disorder) in X-ray studies of this compound be resolved?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation to improve signal-to-noise ratios for weak reflections.
  • Structure Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning (e.g., using the TWIN/BASF commands) .
  • Visualization: ORTEP-III (via WinGX) generates thermal ellipsoid plots to identify disorder in the enolate or phenyl groups. Adjust occupancy factors iteratively .
  • Validation: Cross-check with hydrogen-bonding patterns (e.g., graph set analysis) to ensure plausible intermolecular interactions .

Advanced: How can computational chemistry resolve discrepancies between experimental and predicted CCS values?

Methodological Answer:

  • Parameter Optimization: Adjust force fields in molecular dynamics simulations (e.g., AMBER or CHARMM) to better match experimental ion mobility data.
  • DFT Calibration: Compare calculated gas-phase CCS values (at the B3LYP/6-31G* level) with experimental results to identify systematic errors in charge distribution .
  • Multi-Technique Validation: Correlate CCS data with NMR-derived solvent accessibility or IR hydrogen-bonding signatures to validate conformational models .

Basic: What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

  • Hydrogen Bonding: The enolate oxygen acts as a hydrogen-bond acceptor, forming interactions with adjacent phenyl C-H groups (C-H···O, ~2.8–3.2 Å).
  • Ionic Interactions: Sodium ions coordinate with carbonyl oxygen atoms, creating a layered lattice structure.
  • π-Stacking: Parallel-displaced stacking of phenyl rings contributes to stability (distance ~3.5–4.0 Å). Use SHELXL’s PART command to model partial occupancy if disorder is observed .

Advanced: What strategies mitigate oxidative degradation of this compound in solution?

Methodological Answer:

  • Solvent Selection: Use degassed, anhydrous DMSO or DMF to minimize water-induced hydrolysis.
  • Additives: Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation.
  • Storage: Freeze samples at -20°C under argon and monitor stability via periodic UV-Vis spectroscopy (λ~270 nm for enolate absorption) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium (E)-3-oxo-3-phenylprop-1-en-1-olate
Reactant of Route 2
Reactant of Route 2
sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

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